2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol
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Overview
Description
2-Amino-1-{bicyclo[222]octan-2-yl}ethan-1-ol is a chemical compound with the molecular formula C10H19NO It features a bicyclo[222]octane structure, which is a common motif in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol typically involves the enantioselective synthesis of bicyclo[2.2.2]octane derivatives. One common method includes the use of chiral catalysts to achieve the desired stereochemistry . The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclo[2.2.2]octane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce azides or other functional groups .
Scientific Research Applications
2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action for 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bicyclo[2.2.2]octane structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol: Similar structure but lacks the amino group.
2-({1-azabicyclo[2.2.2]octan-3-yl}amino)ethan-1-ol: Contains an azabicyclo structure, which introduces different chemical properties.
Uniqueness
2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol is unique due to its combination of the bicyclo[2.2.2]octane structure with an amino group, which provides distinct reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-amino-1-(2-bicyclo[2.2.2]octanyl)ethanol |
InChI |
InChI=1S/C10H19NO/c11-6-10(12)9-5-7-1-3-8(9)4-2-7/h7-10,12H,1-6,11H2 |
InChI Key |
LMNCUKGFGMRJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2C(CN)O |
Origin of Product |
United States |
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